2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide
CAS No.: 860784-40-3
Cat. No.: VC4246077
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860784-40-3 |
|---|---|
| Molecular Formula | C12H14F3NO2 |
| Molecular Weight | 261.244 |
| IUPAC Name | 2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide |
| Standard InChI | InChI=1S/C12H14F3NO2/c1-11(2,3)10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |
| Standard InChI Key | KPQLFQHZDUBQHH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |
Introduction
2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide is an organic compound with the molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol . This compound is characterized by its unique structural features, including a propanamide backbone and a trifluoromethoxy group attached to a phenyl ring. The presence of these functional groups contributes to its distinct chemical properties and potential applications.
Synthesis and Preparation
The synthesis of 2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting from appropriate precursors such as 2-(trifluoromethoxy)aniline and 2,2-dimethylpropanoyl chloride. The reaction conditions and reagents may vary depending on the desired purity and yield of the final product.
Safety and Handling
2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide should be handled with caution, as it may pose risks similar to other organic compounds. Proper storage and handling procedures should be followed to minimize exposure and ensure safety.
Comparison with Related Compounds
Related compounds, such as 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide and 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide, have been studied for their biological activities and chemical properties. These compounds often exhibit unique reactivity patterns due to their specific functional groups.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide | C₁₂H₁₄F₃NO₂ | Trifluoromethoxy group on phenyl ring |
| 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | Not specified | Trifluoromethyl group; potential in medicinal chemistry |
| 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | C₁₂H₁₃ClF₃NO | Chloro and trifluoromethyl substitutions; allosteric inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume